molecular formula C8H16N2O B1487441 [2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol CAS No. 2168522-32-3

[2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol

Cat. No.: B1487441
CAS No.: 2168522-32-3
M. Wt: 156.23 g/mol
InChI Key: AHEDRTRPKOOSJN-UHFFFAOYSA-N
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Description

[2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol is an organic compound featuring a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method to prepare [2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting with a precursor like 1,2-diaminocyclohexane and subjecting it to a methylation reaction can yield the target compound. The reaction typically employs catalysts such as palladium on carbon and hydrogen gas for hydrogenation steps.

Industrial Production Methods

In industrial settings, production often scales up with the use of flow reactors to ensure consistent and efficient output. Industrial methods may incorporate advanced catalytic systems and optimized reaction conditions to maximize yield and purity. Methods also involve purification steps such as crystallization and distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions:

  • Oxidation: Converts the alcohol group to a carbonyl group, often using oxidizing agents like PCC (Pyridinium chlorochromate).

  • Reduction: Reduces the bicyclic ring system, possibly using hydrogen gas and a palladium catalyst.

  • Substitution: Substitutes the hydroxyl group with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

  • Oxidation: PCC, DMSO (Dimethyl sulfoxide) in the presence of a base.

  • Reduction: Palladium on carbon, hydrogen gas.

  • Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).

Major Products Formed

  • Oxidation: Ketones or aldehydes, depending on the specific conditions.

  • Reduction: Saturated bicyclic amines.

  • Substitution: Halogenated derivatives, such as chlorides and bromides.

Scientific Research Applications

Chemistry

In synthetic chemistry, [2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol serves as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical compounds.

Biology

The compound's unique structure makes it a candidate for biochemical studies, such as enzyme inhibition and interaction with biological macromolecules.

Medicine

Potential medicinal applications include its use as a scaffold in drug design, especially for targeting specific receptors or enzymes.

Industry

It finds applications in material science as a monomer or a precursor for creating polymers with desirable physical properties.

Mechanism of Action

The compound's effects are typically exerted through interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of proteins, influencing biological pathways. For example, the hydroxyl group may form hydrogen bonds, stabilizing interactions with the target site.

Comparison with Similar Compounds

Similar Compounds

  • Hexahydro-1H-pyrrolo[3,4-b]pyridine: Similar bicyclic structure but lacks the methyl and hydroxyl groups.

  • 2-Methylpyrrolidine: Contains the methyl group but lacks the bicyclic nature.

Uniqueness

[2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol stands out due to its unique combination of a bicyclic system with a methyl group and a hydroxyl group, offering a distinctive set of chemical properties and reactivity patterns that are advantageous for a wide range of applications.

Properties

IUPAC Name

(5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-10-4-6-2-9-3-7(6)8(10)5-11/h6-9,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEDRTRPKOOSJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CNCC2C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol
Reactant of Route 2
[2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol
Reactant of Route 3
[2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol
Reactant of Route 4
[2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol
Reactant of Route 5
[2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol
Reactant of Route 6
[2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol

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